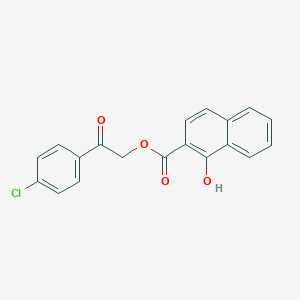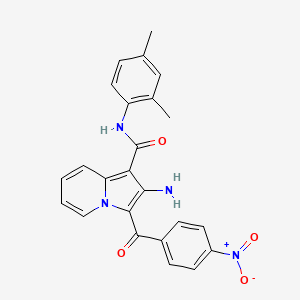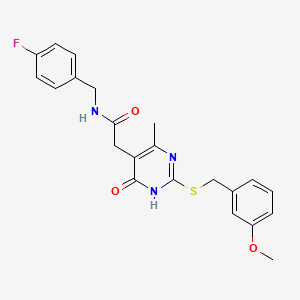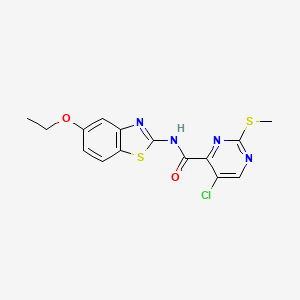
AURORA 2605
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AURORA 2605 is a chemical compound with the CAS number 130685-96-0. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
作用機序
Target of Action
AURORA 2605, also known as (Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one or STK809849, primarily targets the Aurora kinases . Aurora kinases are serine/threonine kinases essential for the onset and progression of mitosis . They share a similar protein structure and kinase activity, but exhibit distinct cellular and subcellular localization .
Mode of Action
This compound interacts with its targets, the Aurora kinases, to influence the progression of mitosis . For instance, Aurora kinase A (AurA) promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . Overexpression and gene amplification of Aurora kinase A have been observed in various solid and hematological cancers .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The primary pathway is the mitotic pathway, where Aurora kinases play a crucial role. The compound’s interaction with Aurora kinases can influence the G2/M transition, centrosome maturation, mitotic spindle assembly, and chromosome segregation .
Pharmacokinetics
Studies on similar aurora kinase inhibitors, such as alisertib, suggest that these compounds generally show good partial response rates and safety profiles in clinical trials
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in mitotic activity. By inhibiting Aurora kinases, this compound can potentially disrupt the normal progression of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of cancer cell proliferation and survival .
生化学分析
Biochemical Properties
It is known that AURORA 2605 interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are crucial for the compound’s effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes influence the compound’s localization and accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the compound’s activity or function are subjects of current research.
化学反応の分析
AURORA 2605 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
科学的研究の応用
AURORA 2605 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, it is studied for its potential therapeutic effects and its role in biological pathways . The compound is also utilized in industrial applications, such as the development of new materials and the optimization of chemical processes.
類似化合物との比較
AURORA 2605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups . The distinct properties of this compound, such as its reactivity and specific applications, set it apart from other compounds in its class.
特性
CAS番号 |
130685-96-0 |
|---|---|
分子式 |
C15H11NOS3 |
分子量 |
317.5 g/mol |
IUPAC名 |
(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NOS3/c1-10-4-2-5-11(8-10)16-14(17)13(20-15(16)18)9-12-6-3-7-19-12/h2-9H,1H3/b13-9+ |
InChIキー |
SDLCMABJCLRFDX-UKTHLTGXSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/new.no-structure.jpg)
![2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2543619.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
![3-[(4-ethylphenoxy)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2543623.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYLTHIOPHENE-2-SULFONAMIDE](/img/structure/B2543624.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2543627.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

